2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique spiro structure. This compound is characterized by its indole and thiazolidine rings, which are fused together, and its phenyl and trifluoromethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the indole and thiazolidine rings, followed by the introduction of the phenyl and trifluoromethyl groups. Common reagents used in these reactions include indole derivatives, thiazolidine-2,4-dione, and phenylacetic acid derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against gram-positive bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide
- 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide
Uniqueness
The uniqueness of 2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O3S/c26-25(27,28)17-10-4-6-12-19(17)29-21(32)14-30-20-13-7-5-11-18(20)24(23(30)34)31(22(33)15-35-24)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYHQBMLRWSSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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